molecular formula C11H16N2O4S B4668863 ETHYL 2-{2-[(2-ETHOXYACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[(2-ETHOXYACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B4668863
M. Wt: 272.32 g/mol
InChI Key: FKIRZLBIDNMMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{2-[(2-ETHOXYACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(2-ETHOXYACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-bromoacetate with 2-aminothiazole in the presence of a base to form the intermediate product. This intermediate is then reacted with ethoxyacetyl chloride under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(2-ETHOXYACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

ETHYL 2-{2-[(2-ETHOXYACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(2-ETHOXYACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyacetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-AMINO-1,3-THIAZOLE-4-CARBOXYLATE
  • ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE
  • ETHYL 2-(2-ETHOXYACETYLAMINO)-1,3-THIAZOLE-4-CARBOXYLATE

Uniqueness

ETHYL 2-{2-[(2-ETHOXYACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyacetyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 2-[2-[(2-ethoxyacetyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-16-6-9(14)13-11-12-8(7-18-11)5-10(15)17-4-2/h7H,3-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIRZLBIDNMMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NC(=CS1)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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